![molecular formula C12H34OSi4 B14180760 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol CAS No. 922500-54-7](/img/structure/B14180760.png)
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol is an organosilicon compound known for its unique structural properties. It is characterized by the presence of multiple silicon atoms, which contribute to its stability and reactivity. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a reducing agent and its involvement in hydrosilylation processes .
Vorbereitungsmethoden
The synthesis of 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol typically involves the reaction of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols or siloxanes.
Reduction: It acts as a reducing agent in radical reactions, particularly in the reduction of organic halides and acid chlorides.
Substitution: It can participate in substitution reactions where silicon atoms are replaced by other functional groups. Common reagents used in these reactions include N-bromosuccinimide for bromination and various catalysts for hydrosilylation. .
Wissenschaftliche Forschungsanwendungen
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of its silicon atoms with various molecular targets. In reduction reactions, it donates electrons to the substrate, facilitating the reduction process. In hydrosilylation, it adds across double bonds in alkenes and alkynes, forming stable carbon-silicon bonds. The pathways involved include radical intermediates and transition metal-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other organosilicon compounds, 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol is unique due to its high silicon content and structural complexity. Similar compounds include:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
1,1,1,3,3,3-Hexamethyldisilazane: Used as a silylation agent in analytical chemistry.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions .
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
922500-54-7 |
|---|---|
Molekularformel |
C12H34OSi4 |
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
3-tris(trimethylsilyl)silylpropan-1-ol |
InChI |
InChI=1S/C12H34OSi4/c1-14(2,3)17(12-10-11-13,15(4,5)6)16(7,8)9/h13H,10-12H2,1-9H3 |
InChI-Schlüssel |
ZNOUKGKFUJLLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](CCCO)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



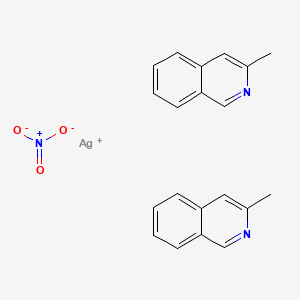
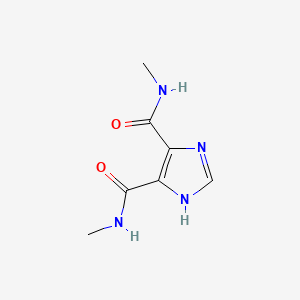

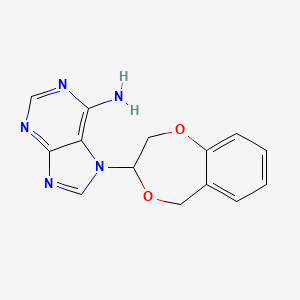
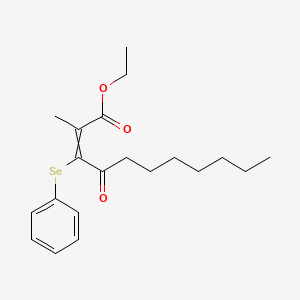
methanone](/img/structure/B14180722.png)
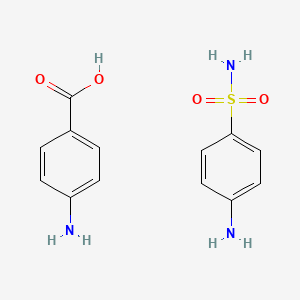
![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
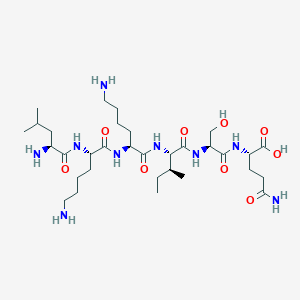
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
